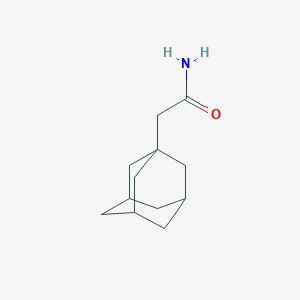
2-(1-adamantyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-adamantyl)acetamide, also known as 2-(Adamantan-1-yl)acetamide, is a compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected cyclohexane rings. It is a derivative of adamantane, a well-known polycyclic hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)acetamide typically involves the reaction of adamantane with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: 2-(1-adamantyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides.
科学的研究の応用
2-(1-adamantyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of tricyclic systems.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active adamantane derivatives.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
作用機序
The mechanism of action of 2-(1-adamantyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure allows it to fit into hydrophobic pockets of proteins, influencing their activity .
類似化合物との比較
Adamantane: A parent compound with a simpler structure.
1-Adamantanol: A hydroxyl derivative of adamantane.
1-Nitroadamantane: A nitro derivative of adamantane.
Uniqueness: 2-(1-adamantyl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
19026-73-4 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14) |
InChIキー |
BWHDTKLVHSIHSQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
Key on ui other cas no. |
19026-73-4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














